2,2-Dimethylpropyl ethanesulfinate
Description
2,2-Dimethylpropyl ethanesulfinate is an organosulfur compound characterized by a sulfinate functional group (R-SO-O-R'). These analogs serve as a basis for comparative analysis, highlighting the influence of functional group variation on chemical behavior and applications .
Properties
CAS No. |
61665-85-8 |
|---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2,2-dimethylpropyl ethanesulfinate |
InChI |
InChI=1S/C7H16O2S/c1-5-10(8)9-6-7(2,3)4/h5-6H2,1-4H3 |
InChI Key |
BUGXMHGORFSJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)OCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl ethanesulfinate typically involves the reaction of 2,2-dimethylpropyl alcohol with ethanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{(CH}_3\text{)_3CCH}_2\text{OH} + \text{ClSO}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{)_3CCH}_2\text{SO}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl ethanesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethanesulfinate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,2-Dimethylpropyl ethanesulfone
Reduction: 2,2-Dimethylpropyl sulfide
Substitution: Various substituted ethanesulfinates depending on the nucleophile used
Scientific Research Applications
2,2-Dimethylpropyl ethanesulfinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl ethanesulfinate involves its interaction with nucleophilic sites in molecules. The sulfinate group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds sharing the 2,2-dimethylpropyl moiety but differing in functional groups and counterions. Key differences in molecular formulas, reactivity, and applications are outlined.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Phosphonofluoridates (e.g., C₇H₁₆FO₂P in ) are highly reactive, attributed to the electronegative fluorine atom, making them useful in specialized syntheses but hazardous. Phosphonothioates (e.g., C₁₃H₂₃NO₂PS in ) demonstrate improved hydrolytic stability compared to their oxyphosphate analogs, especially when paired with ammonium counterions.
Role of Counterions
- Ionic derivatives like N-ethylbenzenaminium () and N-dicyclohexylammonium () salts enhance solubility in polar solvents, facilitating their use in liquid-phase reactions.
Steric Effects of the 2,2-Dimethylpropyl Group
- The bulky neopentyl group in all compounds confers steric hindrance, reducing nucleophilic attack rates. This property is particularly advantageous in stabilizing reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
